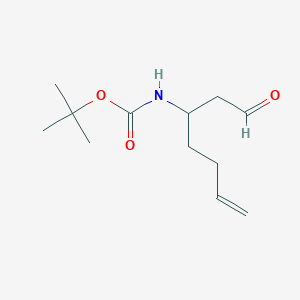

N-Boc-(+/-)-3-aminohept-6-enal

Description

N-Boc-(+/-)-3-aminohept-6-enal (CAS: 1455442-29-1) is a chiral, Boc-protected amino aldehyde with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It exists as a liquid at room temperature and is classified as an N-protected amino aldehyde, primarily used as a building block in organic synthesis . Key properties include:

Properties

IUPAC Name |

tert-butyl N-(1-oxohept-6-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSVBNCEZCRCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminohept-6-enal typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-aminohept-6-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Free amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminohept-6-enal primarily involves the protection and deprotection of the amino group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate, forming a carbamate linkage . This protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

N-Boc-(+/-)-3-aminohexanal (CAS: 1782615-98-8)

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol .

- Structural Differences : Shorter carbon chain (hexanal vs. hept-6-enal) and lacks the terminal double bond present in the hept-6-enal derivative.

- Physical State : Likely liquid (similar to the target compound) but discontinued commercially .

- Applications: Limited data, but inferred to serve as a precursor in peptide and heterocycle synthesis.

- Purity : ≥95% (slightly lower than the target compound’s ≥97%) .

Boc-NH-hept-6-enal (CAS: 1379797-42-8)

4-(N-BOC-Amino)-1-ethylpiperidine

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.3 g/mol .

- Structural Differences : Cyclic piperidine backbone with an ethyl substituent, contrasting with the linear aldehyde structure of the target compound.

- Physical State : Solid at 80–90°C .

- Reactivity : Suited for synthesizing nitrogen-containing heterocycles rather than linear aldehydes.

Comparative Data Table

Biological Activity

N-Boc-(+/-)-3-aminohept-6-enal is a compound of significant interest in organic synthesis and biological research due to its unique structural features, including an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amino group. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, applications in research, and comparison with similar compounds.

Target of Action

The primary target of this compound is the amine group present in various biomolecules. The Boc group provides protection to the amino functionality, which is crucial for subsequent reactions in peptide synthesis and other biochemical processes.

Mode of Action

The interaction of this compound with its targets occurs through N-Boc protection, a method that utilizes di-tert-butyl dicarbonate (Boc2O) under basic conditions. This process is fundamental in organic synthesis, particularly in peptide chemistry, as it allows for selective reactions without interfering with other functional groups.

Biochemical Pathways

This compound plays a significant role in protecting amines during various biochemical transformations. The protection of amines is essential for synthesizing complex molecules, including peptides and amino acids.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability can be influenced by the formulation used. For instance, systemic formulations have been shown to enhance the bioavailability significantly, making it easier to administer and more effective in therapeutic contexts .

This compound exhibits several important biochemical properties:

- Stability : The compound maintains stability over time in laboratory settings.

- Reactivity : It can undergo various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols. The Boc-protected amino group can also participate in nucleophilic substitution reactions.

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : Serves as an intermediate in synthesizing more complex molecules.

- Biology : Used in peptide synthesis where the Boc group protects the amino group during peptide bond formation.

- Industry : Valuable for producing fine chemicals and pharmaceuticals due to its stability and reactivity .

Comparison with Similar Compounds

| Compound Type | Protection Group | Unique Features |

|---|---|---|

| N-Boc-protected amino acids | Boc | Widely used in peptide synthesis |

| N-Cbz-protected amines | Cbz | Different removal conditions compared to Boc |

| N-Fmoc-protected amines | Fmoc | Removed under basic conditions |

This compound stands out due to its specific structure combining an aldehyde group with a Boc-protected amino group. This allows for selective reactions at either the aldehyde or amino group, enhancing its utility as an intermediate in organic synthesis.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

- Peptide Synthesis : Studies have shown that using this compound facilitates the formation of peptides with high yields while maintaining selectivity during the reaction process.

- Therapeutic Formulations : A systemic formulation involving this compound has been reported to improve therapeutic outcomes for conditions like non-alcoholic steatohepatitis (NASH), highlighting its potential in clinical applications .

- Stability Studies : Laboratory experiments have confirmed that this compound remains stable under various conditions, making it suitable for long-term storage and use in complex syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.